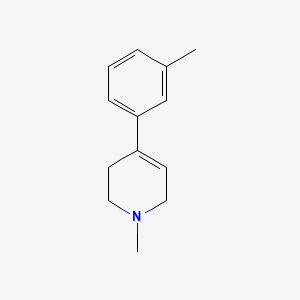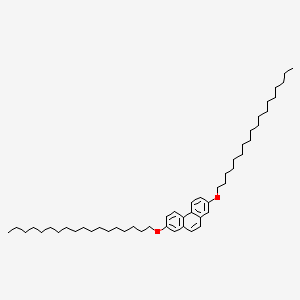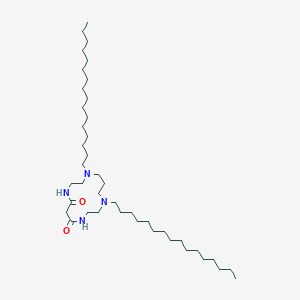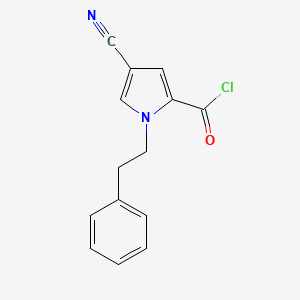
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride is a heterocyclic compound that contains a pyrrole ring substituted with a cyano group, a phenylethyl group, and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyano donor, such as potassium cyanide (KCN).
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with phenylethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for chlorination, followed by nucleophiles like amines or alcohols.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Amides, esters, or thioesters depending on the nucleophile used.
Scientific Research Applications
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-methyl ester: Similar structure but with a methyl ester group instead of a carbonyl chloride group.
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-thioester: Similar structure but with a thioester group instead of a carbonyl chloride group.
Uniqueness
4-Cyano-1-(2-phenylethyl)-1H-pyrrole-2-carbonyl chloride is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of the carbonyl chloride group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Properties
CAS No. |
66491-02-9 |
|---|---|
Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
4-cyano-1-(2-phenylethyl)pyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C14H11ClN2O/c15-14(18)13-8-12(9-16)10-17(13)7-6-11-4-2-1-3-5-11/h1-5,8,10H,6-7H2 |
InChI Key |
IGAPMRZOLYQEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=C2C(=O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


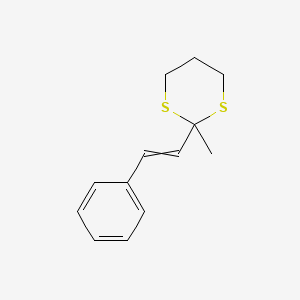
![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)

![[(Dimethylamino)(phenyl)methyl]phosphonic acid](/img/structure/B14472857.png)
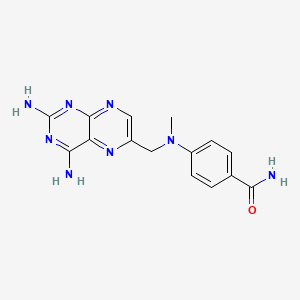
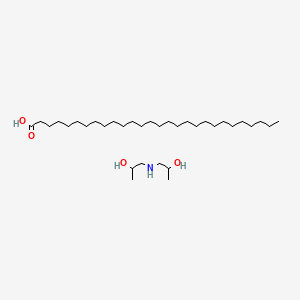
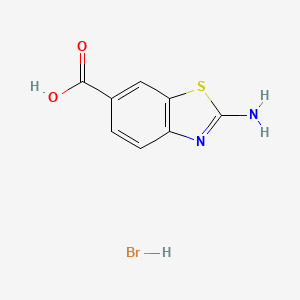
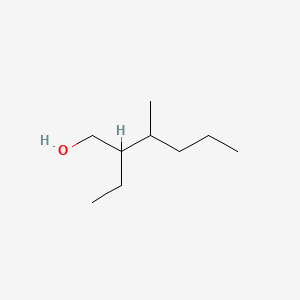

![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carboxamide](/img/structure/B14472869.png)

